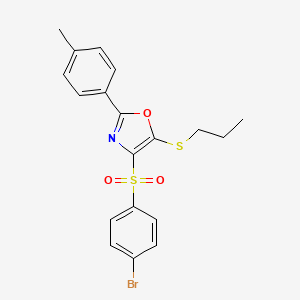

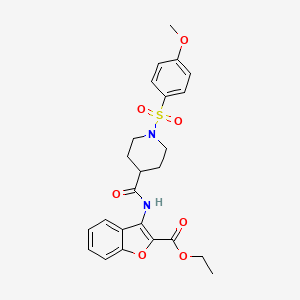

![molecular formula C13H14N2O5 B2453008 5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid CAS No. 866137-37-3](/img/structure/B2453008.png)

5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-oxo-5-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]pentanoic acid” is a complex organic compound . It is also known as Pentanoic acid, 5-[(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)amino]-5-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamoyl]butanoic .

Synthesis Analysis

The synthesis of this compound could involve the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pentanoic acid group, a 3,4-dihydro-2H-1,4-benzoxazin-6-yl group, and an amino group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple functional groups means it can participate in a variety of chemical reactions .Scientific Research Applications

Antibacterial Activity

- A study by Kadian, Maste, and Bhat (2012) synthesized compounds including variations of 1,4-benzoxazine and tested their antibacterial activity against various strains such as E. coli, Staphylococcus aureus, Bacillus sps, Pseudomonas, K.Pneumonea, and E. Faecalis. Certain derivatives showed good activity against K.pneumonea and E. faecalis, while others demonstrated moderate activity against E. coli, klebeseila, Staphy. aureus, and E. fecalis (Kadian, Maste, & Bhat, 2012).

Synthesis and Structural Studies

Süsse and Johne (1985) found a new route for synthesizing compounds such as (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-alkanoic acids by cyclization of the N-(2-aminobenzoyl)amino acids with HCOOH or HNO2 (Süsse & Johne, 1985).

Teitei (1986) investigated the synthesis of 1,4-benzoxazines and 1,4-benzothiazines through the reaction of o-aminophenol and maleic anhydrides, discussing the formation of isomaleimide type intermediates in the process (Teitei, 1986).

Advanced Applications

- Kowalski et al. (2009) synthesized W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid and 5-oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid. These complexes were explored for their IR-detectable metal–carbonyl tracers and showed potential in labeling amino acids (Kowalski et al., 2009).

Pharmacological Studies

- Kawakita, Kuroita, and Yasumoto (1992) synthesized a series of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives. They evaluated these for serotonin-3 (5-HT3) receptor antagonistic activity, with some derivatives showing potent effects (Kawakita, Kuroita, & Yasumoto, 1992).

Mechanism of Action

Target of Action

Similar compounds such as 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2h-1,4-benzoxazin-2-yl glucoside have been shown to interact with beta-glucosidases . These enzymes play a crucial role in the hydrolysis of glucosidic bonds in complex sugars.

Mode of Action

It’s worth noting that similar compounds have been shown to interact with beta-glucosidases . This interaction could potentially lead to the hydrolysis of glucosidic bonds, resulting in the release of glucose and aglycone.

Biochemical Pathways

Given its potential interaction with beta-glucosidases , it could be involved in the metabolism of complex sugars. This could potentially affect downstream processes such as energy production and cellular signaling.

Result of Action

If it does interact with beta-glucosidases , it could potentially influence glucose metabolism and related cellular processes.

properties

IUPAC Name |

5-oxo-5-[(3-oxo-4H-1,4-benzoxazin-6-yl)amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c16-11(2-1-3-13(18)19)14-8-4-5-10-9(6-8)15-12(17)7-20-10/h4-6H,1-3,7H2,(H,14,16)(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBJGCWZDADHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

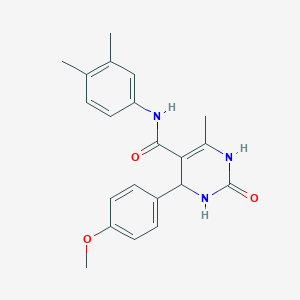

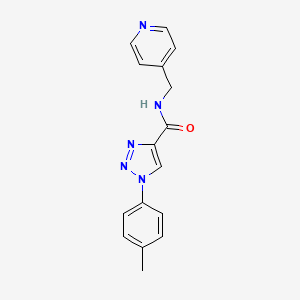

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

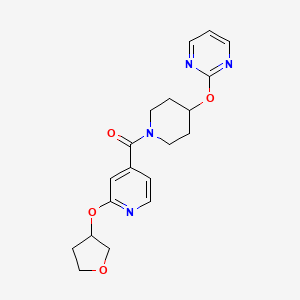

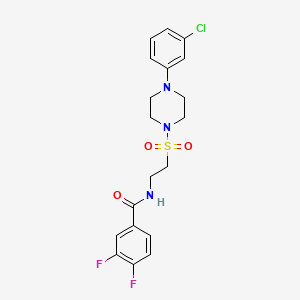

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)

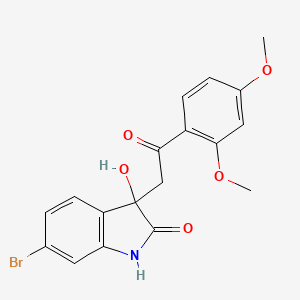

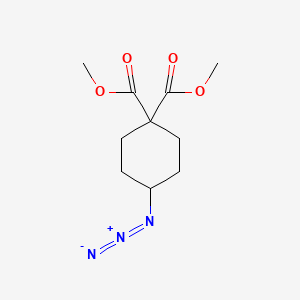

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)

![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)

![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)